molecular formula C23H22FN3O4 B2599200 N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235063-54-3

N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2599200
CAS No.: 1235063-54-3
M. Wt: 423.444
InChI Key: OXUYROYBCSTBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that combines a fluorophenyl group, a chromene derivative, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Chromene Derivative: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Amidation Reaction: The chromene derivative is then reacted with an appropriate amine to form the carboxamide.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine reacts with a suitable leaving group on the chromene derivative.

    Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is of interest for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
  • N-(4-bromophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide

Uniqueness

Compared to these similar compounds, N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, potentially enhancing its biological activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[[(2-oxochromene-3-carbonyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-17-5-7-18(8-6-17)26-23(30)27-11-9-15(10-12-27)14-25-21(28)19-13-16-3-1-2-4-20(16)31-22(19)29/h1-8,13,15H,9-12,14H2,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUYROYBCSTBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.